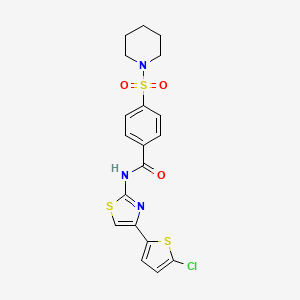

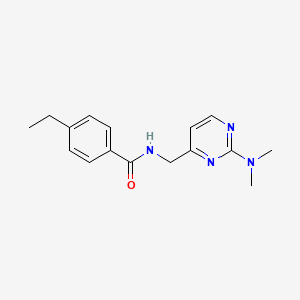

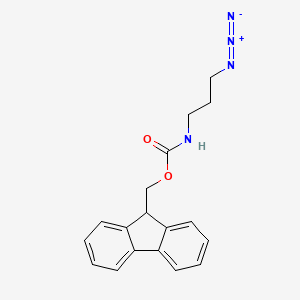

![molecular formula C18H18N2O B2755948 2-[1-((2E)-3-phenylprop-2-enyl)benzimidazol-2-yl]ethan-1-ol CAS No. 941823-74-1](/img/structure/B2755948.png)

2-[1-((2E)-3-phenylprop-2-enyl)benzimidazol-2-yl]ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[1-((2E)-3-phenylprop-2-enyl)benzimidazol-2-yl]ethan-1-ol” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The benzimidazole core is known to exhibit a wide range of pharmacological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles have been synthesized and their ability to inhibit the growth of cancer cell lines has been investigated . Another example is the preparation of 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide via the condensation of the synthesized aldehyde with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like single-crystal XRD . The coordination environment of the cobalt atom CoN3O3 in a related compound corresponds to a distorted octahedron .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the compound 1-[(2E)-3-phenylprop-2-enoyl]-2-(4-chlorophenyl)-1H-benzimidazole was found to display good antitumor activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 1-(1H-Benzimidazol-2-yl)ethanol has a molecular formula of C9H10N2O and an average mass of 162.189 Da .科学的研究の応用

Molecular Bricklaying and Crystal Engineering

The benzimidazole moiety, including structures similar to "2-[1-((2E)-3-phenylprop-2-enyl)benzimidazol-2-yl]ethan-1-ol," serves as a foundational component in crystal engineering. Research by Matthews et al. (2003) emphasizes the protonated benzimidazole group's role as a synthon for constructing crystal lattices through interactions like stacking and hydrogen bonding. This indicates its utility in designing and synthesizing novel crystalline materials with specific properties (Matthews et al., 2003).

DNA Binding and Anticancer Activity

Compounds containing the benzimidazole unit have been studied for their DNA binding abilities and potential anticancer effects. Paul et al. (2015) synthesized benzimidazole-based Schiff base copper(II) complexes that bind to DNA through intercalation, demonstrating significant cytotoxic effects against various cancer cell lines. This suggests that derivatives of "this compound" might exhibit similar bioactive properties (Paul et al., 2015).

Anion Transport

Benzimidazole derivatives have been explored for their anionophoric activity, which is crucial in the development of anion transporters for biological and environmental applications. Peng et al. (2016) showed that 1,3-bis(benzimidazol-2-yl)benzene derivatives can mediate efficient anion transport, significantly enhanced by electron-withdrawing substituents. This highlights the potential of "this compound" in facilitating anion exchange processes (Peng et al., 2016).

Green Synthesis and Catalysis

The benzimidazole framework is instrumental in developing greener synthetic methods. Luo et al. (2017) describe an environmentally benign approach for synthesizing benzimidazoles from primary alcohols and benzene-1,2-diamine, catalyzed by Ru(II) complexes. This suggests the applicability of "this compound" in catalysis and green chemistry (Luo et al., 2017).

Anti-inflammatory Studies

Benzimidazole derivatives have also been evaluated for their anti-inflammatory properties. A study on novel methyl amino and hydrazino benzimidazoles demonstrated significant anti-inflammatory activity in rat models, suggesting potential therapeutic applications of similar compounds in treating inflammation (Kunnambathkrishnakumar et al., 2013).

作用機序

Target of Action

Similar compounds have been found to exhibit anticancer activity, suggesting potential targets within cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to interact with transport proteins like human serum albumin (hsa), indicating a potential mechanism involving protein binding . The binding of these compounds to HSA is suggested to involve a static quenching mechanism, with hydrogen bonding and van der Waals forces playing a major role in the interaction process .

Biochemical Pathways

The anticancer activity of similar compounds suggests that they may influence pathways related to cell growth and proliferation .

Pharmacokinetics

General principles of pharmacokinetics suggest that these properties would be influenced by factors such as the compound’s chemical structure, its interactions with biological molecules, and the characteristics of the biological environment .

Result of Action

The anticancer activity of similar compounds suggests that they may inhibit the growth of cancer cell lines .

将来の方向性

Benzimidazole derivatives have shown a wide range of pharmacological properties and are used in the treatment of diseases such as cancer, hypertension, diabetes, bacterial or viral infections, inflammation, gastritis, neurodegenerative diseases, etc . Therefore, the development of new benzimidazole derivatives and

特性

IUPAC Name |

2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c21-14-12-18-19-16-10-4-5-11-17(16)20(18)13-6-9-15-7-2-1-3-8-15/h1-11,21H,12-14H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDPBUFLLJQDNK-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

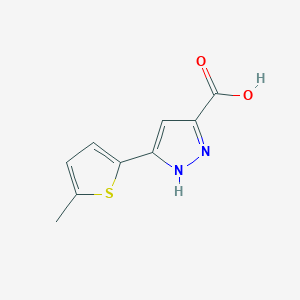

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2755865.png)

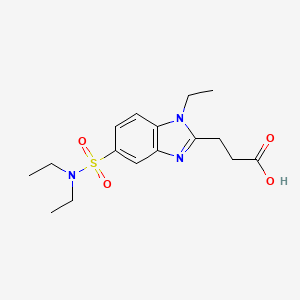

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2755872.png)

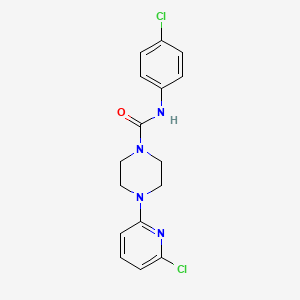

![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2755877.png)

![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2755878.png)